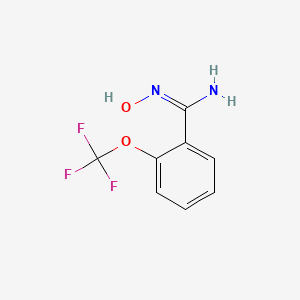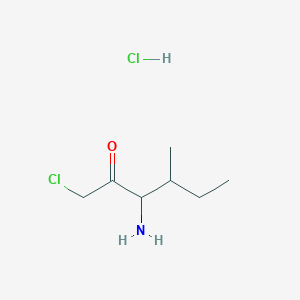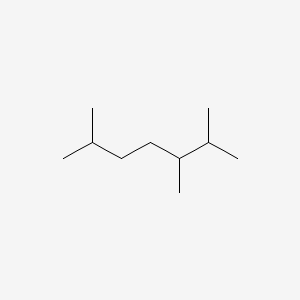
2,3,6-Trimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trimethylheptane is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon that consists of a heptane backbone with three methyl groups attached at the 2nd, 3rd, and 6th positions. This compound is one of the many isomers of decane and is known for its use in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, this compound is often produced through the catalytic reforming of petroleum fractions. This method involves the use of a platinum-based catalyst at high temperatures and pressures to rearrange the hydrocarbon molecules, resulting in the formation of branched alkanes like this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trimethylheptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common. These reactions often require ultraviolet light or heat to proceed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
2,3,6-Trimethylheptane has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.
Biology: Studies involving the metabolism of hydrocarbons often use this compound as a model compound.
Medicine: Research into the pharmacokinetics of hydrocarbon exposure sometimes includes this compound.
Industry: It is utilized in the formulation of specialty fuels and lubricants.
Mécanisme D'action
The mechanism of action of 2,3,6-Trimethylheptane primarily involves its interactions with various molecular targets and pathways. As a hydrocarbon, it can undergo metabolic oxidation in biological systems, leading to the formation of metabolites that may interact with cellular components. The exact pathways and molecular targets depend on the specific context of its use, such as in metabolic studies or industrial applications .
Comparaison Avec Des Composés Similaires
2,3,6-Trimethylheptane can be compared with other branched alkanes, such as:
2,2,4-Trimethylpentane: Known for its use as an octane rating standard in fuels.
2,3,5-Trimethylheptane: Another isomer of decane with similar properties but different branching.
2,2,6-Trimethylheptane: Similar in structure but with different physical and chemical properties.
The uniqueness of this compound lies in its specific branching pattern, which influences its boiling point, melting point, and reactivity compared to its isomers .
Propriétés
Numéro CAS |
4032-93-3 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
2,3,6-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-8(2)6-7-10(5)9(3)4/h8-10H,6-7H2,1-5H3 |
Clé InChI |
IHPXJGBVRWFEJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
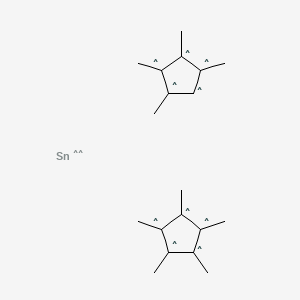
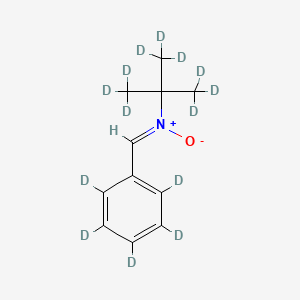
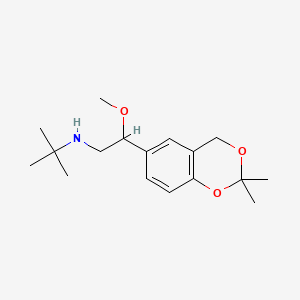
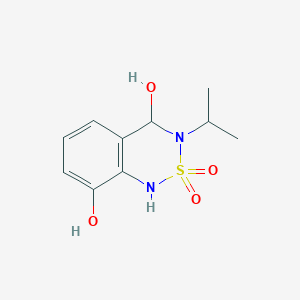

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B13826038.png)
